molecular formula C16H14Cl2O2 B1327477 2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone CAS No. 898774-01-1

2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

Cat. No. B1327477
CAS RN: 898774-01-1
M. Wt: 309.2 g/mol
InChI Key: GVVXGGOVMSJMHU-UHFFFAOYSA-N
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Description

2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone (DCMPP) is a substituted phenyl propiophenone that is used in various laboratory experiments. It is a versatile and effective reagent, and has been used in a variety of applications, including the synthesis of a variety of organic compounds, the study of biochemical and physiological effects, and the study of the mechanism of action of various compounds.

Scientific Research Applications

Synthesis and Semisynthesis

  • Microwave- and Ultrasound-Assisted Semisynthesis : A study by Joshi, Sharma, & Sinha (2005) explored the rapid semisynthesis of natural methoxylated propiophenones, which could include derivatives similar to 2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone. They used phenylpropenes with a catalytic amount of palladium chloride and sodium formate in formic acid, methanol, and water, followed by oxidation.

Antimicrobial Applications

  • Antimicrobial Agent Synthesis : Benneche et al. (2011) detailed the synthesis of thiophenones, including derivatives similar to 2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone, showing significant capacity to reduce biofilm formation by the marine bacterium V. harveyi. This suggests potential antimicrobial applications of such compounds (Benneche et al., 2011).

Photocatalysis and Photochemistry

  • Novel Photosynthesis : Yousif & Fadhil (2020) reported on the photocatalytic synthesis of dichloro-methoxyphenyl compounds, which implies potential applications of 2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone in photocatalytic processes (Yousif & Fadhil, 2020).

Chemical Reactions and Derivatives

  • Chlorination and Derivative Formation : Research on the chlorination of ketones, including compounds similar to 2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone, has been documented, focusing on the formation of various derivatives. This study by Cossar, Lu, & Received January (1991) highlights the versatile chemical reactivity of such compounds (Cossar et al., 1991).

Polymer Chemistry

  • Copolymer Synthesis : Kharas et al. (2016) investigated the synthesis of novel copolymers using ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, potentially including derivatives of 2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone. This research could indicate the compound's relevance in polymer chemistry (Kharas et al., 2016).

Corrosion Inhibition

  • Corrosion Inhibitor in Acid Medium : Fouda, Nawar, Ismail, Zaher, & Abousalem (2020) explored the use of methoxy-substituted phenylthienyl benzamidines as corrosion inhibitors for carbon steel in hydrochloric acid, which may include analogs of 2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone (Fouda et al., 2020).

properties

IUPAC Name

1-(2,5-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-20-16-5-3-2-4-11(16)6-9-15(19)13-10-12(17)7-8-14(13)18/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVXGGOVMSJMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644198
Record name 1-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Dichloro-3-(2-methoxyphenyl)propiophenone

CAS RN

898774-01-1
Record name 1-(2,5-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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